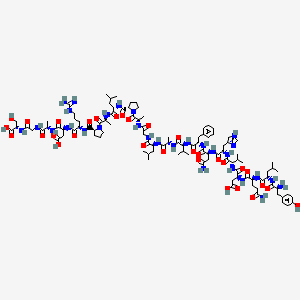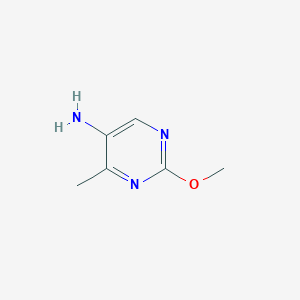
1-(3-Aminomethyl-piperidin-1-yl)-ethanone
説明
1-(3-Aminomethyl-piperidin-1-yl)-ethanone, commonly known as MDPK or Methylenedioxy Pyrovalerone, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound with a chemical formula of C13H17NO2 and a molecular weight of 219.28 g/mol. MDPK is a potent stimulant that has been reported to cause euphoria, increased alertness, and enhanced physical performance.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-Aminomethyl-piperidin-1-yl)-ethanone, also known as 1-(1-acetylpiperidin-3-yl)methanamine, focusing on six unique applications:
Pharmaceutical Development
1-(3-Aminomethyl-piperidin-1-yl)-ethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly in the treatment of neurological disorders. The piperidine ring is a common motif in many drugs, making this compound a crucial building block in medicinal chemistry .
Neurotransmitter Research
This compound is used in the study of neurotransmitter systems, particularly those involving acetylcholine. Its structural similarity to acetylcholine allows researchers to investigate its effects on cholinergic receptors, aiding in the understanding of neurotransmission and the development of treatments for conditions like Alzheimer’s disease .
Chemical Biology
In chemical biology, 1-(3-Aminomethyl-piperidin-1-yl)-ethanone serves as a probe to study biological processes at the molecular level. It can be used to label or modify biomolecules, helping scientists to track and understand complex biochemical pathways and interactions within cells .
Organic Synthesis
The compound is a versatile reagent in organic synthesis. Its functional groups allow it to participate in a variety of chemical reactions, making it useful for constructing complex organic molecules. This versatility is particularly valuable in the synthesis of natural products and other bioactive compounds .
Material Science
In material science, 1-(3-Aminomethyl-piperidin-1-yl)-ethanone is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to create materials with enhanced mechanical or thermal properties. These materials have applications in various industries, including aerospace and electronics .
Analytical Chemistry
The compound is also employed in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of measurements in various chemical analyses .
Agricultural Chemistry
In agricultural chemistry, the compound is explored for its potential use in the development of new agrochemicals. Its ability to interact with biological systems makes it a candidate for creating pesticides or herbicides that are more effective and environmentally friendly.
ChemScene ChemScene ChemScene Santa Cruz Biotechnology ChemicalBook LookChem : ChemScene : ChemScene
特性
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOMLUIOZZSCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660742 | |
| Record name | 1-[3-(Aminomethyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminomethyl-piperidin-1-yl)-ethanone | |
CAS RN |
915922-81-5 | |
| Record name | 1-[3-(Aminomethyl)-1-piperidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Aminomethyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)

![7-Iodoimidazo[1,2-a]pyridine](/img/structure/B3030450.png)





![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)
